molecular formula C5H14NO+ B1196258 Choline CAS No. 62-49-7

Choline

Cat. No.: B1196258
CAS No.: 62-49-7
M. Wt: 104.17 g/mol
InChI Key: OEYIOHPDSNJKLS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Choline, an essential nutrient, primarily targets the central nervous system (CNS) and the liver . It is a precursor of acetylthis compound, a neurotransmitter that plays a significant role in nerve conduction throughout the CNS . In the liver, this compound is metabolized into phosphatidylthis compound, which assists in building fat-carrying proteins and breaking down cholesterol .

Mode of Action

This compound interacts with its targets by being incorporated into phosphatidylthis compound, a major part of the polar head group of cell membranes . This role in the maintenance of cell membrane integrity is vital to all basic biological processes: information flow, intracellular communication, and bioenergetics . This compound is also converted into acetylthis compound, which helps muscles to contract, activates pain responses, and plays a role in brain functions of memory and thinking .

Biochemical Pathways

This compound is involved in several biochemical pathways. It forms the head group of phosphatidylthis compound, the most abundant lipid in cell membranes . This compound is also a major source of methyl donors relevant for epigenetic modifications of the genome . Furthermore, it can be irreversibly oxidized to yield betaine, a process catalyzed by this compound dehydrogenase .

Pharmacokinetics

The pharmacokinetics of this compound are complex and involve a circadian rhythm of endogenous substance of this compound . After oral administration of exogenous this compound substances, this compound is absorbed and eliminated in a first-order manner . The one-compartment model with circadian input well describes the plasma concentration of this compound .

Action Environment

The action of this compound is influenced by dietary intake, as it modulates this compound levels by complementing endogenous synthesis . Understanding its metabolic pathways and action mechanisms might contribute to the design of nutritional interventions as promising treatments . This compound’s action can also be influenced by genetic variations that interfere with the normal metabolism of this compound .

Biochemical Analysis

Biochemical Properties

Choline is involved in several biochemical reactions, primarily through its role as a precursor for the synthesis of phosphatidylthis compound and acetylthis compound. Phosphatidylthis compound is a major component of cell membranes, while acetylthis compound is a neurotransmitter essential for muscle function and memory. This compound interacts with enzymes such as this compound kinase, which phosphorylates this compound to form phosphothis compound, and this compound acetyltransferase, which catalyzes the formation of acetylthis compound from this compound and acetyl-CoA. Additionally, this compound is oxidized to betaine, which serves as a methyl donor in the remethylation of homocysteine to methionine .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It is crucial for the synthesis of phosphatidylthis compound, which is necessary for the formation and maintenance of cell membranes. This compound also affects cell signaling pathways by modulating the levels of phosphatidylthis compound-derived signaling molecules. Furthermore, this compound impacts gene expression through its role in methylation reactions, as it is a precursor for the synthesis of S-adenosylmethionine, a universal methyl donor. This compound deficiency can lead to impaired cell function, increased apoptosis, and altered lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the synthesis of phosphatidylthis compound and sphingomyelin, which are essential components of cell membranes. This compound also serves as a precursor for acetylthis compound, a neurotransmitter that plays a key role in the nervous system. The conversion of this compound to betaine involves the enzyme this compound dehydrogenase, which catalyzes the oxidation of this compound to betaine aldehyde, followed by the action of betaine aldehyde dehydrogenase to form betaine. Betaine acts as a methyl donor in the remethylation of homocysteine to methionine, thereby influencing gene expression and epigenetic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable, but it can degrade under certain conditions, leading to the formation of trimethylamine. Long-term studies have shown that this compound supplementation can improve cognitive function and reduce the risk of liver disease. Excessive this compound intake may lead to adverse effects such as fishy body odor and hypotension. In vitro studies have demonstrated that this compound can enhance cell proliferation and reduce apoptosis, while in vivo studies have shown its potential in preventing fatty liver disease and improving lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound are essential for normal physiological functions, while higher doses can have therapeutic effects. For example, this compound supplementation has been shown to improve cognitive function and reduce the risk of neural tube defects in animal models. Excessive this compound intake can lead to toxicity, characterized by symptoms such as hypotension, diarrhea, and liver damage. The optimal dosage of this compound depends on factors such as age, sex, and physiological status .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of phosphatidylthis compound, acetylthis compound, and betaine. The conversion of this compound to phosphatidylthis compound involves the enzyme this compound kinase, which phosphorylates this compound to form phosphothis compound. Phosphothis compound is then converted to cytidine diphosphate-choline, which is used to synthesize phosphatidylthis compound. This compound is also converted to acetylthis compound by the enzyme this compound acetyltransferase. Additionally, this compound is oxidized to betaine, which serves as a methyl donor in the remethylation of homocysteine to methionine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine and transported to the liver, where it is metabolized and distributed to other tissues. This compound can cross the blood-brain barrier through a facilitated diffusion mechanism, allowing it to reach the brain and support neurotransmitter synthesis. Within cells, this compound is transported by specific this compound transporters, such as the high-affinity this compound transporter, which mediates the uptake of this compound for acetylthis compound synthesis in cholinergic neurons .

Subcellular Localization

This compound and its metabolites are localized in various subcellular compartments, including the cytoplasm, mitochondria, and cell membranes. Phosphatidylthis compound, a major metabolite of this compound, is predominantly found in cell membranes, where it plays a crucial role in maintaining membrane integrity and fluidity. Acetylthis compound is stored in synaptic vesicles within cholinergic neurons and is released into the synaptic cleft upon neuronal stimulation. Betaine, another metabolite of this compound, is localized in the cytoplasm and mitochondria, where it participates in methylation reactions and osmoregulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline can be synthesized through the methylation of dimethylethanolamine with methyl chloride. Another method involves the reaction of ethylene oxide, hydrogen chloride, and trimethylamine .

Industrial Production Methods: Industrially, this compound chloride is produced by reacting trimethylamine with 2-chloroethanol. The 2-chloroethanol can be generated from the reaction of ethene with hypochlorous acid or from ethylene oxide by the addition of hydrogen chloride . This compound can also be produced from natural sources via the hydrolysis of lecithin .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its multifunctional role in the body. It serves as a precursor for both acetylthis compound and phosphatidylthis compound, making it essential for both neurotransmission and cell membrane integrity. Additionally, its role as a methyl donor in metabolic processes distinguishes it from other similar compounds .

Properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium
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InChI

InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1
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Description Data deposited in or computed by PubChem

InChI Key

OEYIOHPDSNJKLS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO+
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Related CAS

67-48-1 (chloride)
Record name Choline
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DSSTOX Substance ID

DTXSID8043789
Record name Choline ion
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Molecular Weight

104.17 g/mol
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Physical Description

50% Aqueous solution: Dark brown cloudy liquid; [Sigma-Aldrich MSDS], Solid
Record name Choline
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Solubility

Soluble
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Mechanism of Action

Choline is a major part of the polar head group of phosphatidylcholine. Phosphatidylcholine's role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication and bioenergetics. Inadequate choline intake would negatively affect all these processes. Choline is also a major part of another membrane phospholipid, sphingomyelin, also important for the maintenance of cell structure and function. It is noteworthy and not surprising that choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an increase in ceramide, a precursor, as well as a metabolite, of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate Caspase, a type of enzyme that mediates apoptosis. Betaine or trimethylglycine is derived from choline via an oxidation reaction. Betaine is one of the factors that maintains low levels of homocysteine by resynthesizing L-methionine from homocysteine. Elevated homocysteine levels are a significant risk factor for atherosclerosis, as well as other cardiovascular and neurological disorders. Acetylcholine is one of the major neurotransmitters and requires choline for its synthesis. Adequate acetylcholine levels in the brain are believed to be protective against certain types of dementia, including Alzheimer's disease.
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CAS No.

62-49-7, 5413-08-1
Record name Choline
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Record name CHOLINE
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Melting Point

244-247 °C (as chloride salt), 302 - 303 °C (chloride salt)
Record name Choline
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Synthesis routes and methods I

Procedure details

From Choline Chloride and Choline Hydroxide. A 10% choline buffer was prepared from equal portions of 10% choline chloride and 10% choline hydroxide. The 10% choline chloride solution was prepared from 10 g of choline chloride diluted to 100 ml with water. The 10% choline hydroxide solution was prepared by diluting a 50% solution, decolorizing with charcoal, and filtering. Choline hydroxide may also be prepared from choline chloride by ion exchange chromatography.
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10%

Synthesis routes and methods II

Procedure details

Terephthalic acid (16 parts) is slurried in methanol (80 parts) at 0° C. A 45% solution of 2-hydroxyethyltrimethylammonium hydroxide (choline base) in methanol (10 parts) is added to the slurried terephthalic acid. After stirring for 30 minutes the excess terephthalic acid is removed by filtration. The filtrate is concentrated under reduced pressure and cooled, giving the mono-2-hydroxyethyltrimethylammonium salt of terephthalic acid as a precipitate which is isolated by filtration. That the product is the mono-salt is shown by the following elemental analysis:
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Synthesis routes and methods III

Procedure details

45% by weight choline base in methanol was prepared by the reaction of ethylene oxide with a methanolic solution of 1:1 trimethylamine/water. The trimethylamine content of the stock solution as prepared was 19 ppm. Sufficient paraformaldehyde to give solutions containing 0.05%, 0.1%, 0.5%, and 1% by weight of paraformaldehyde, and sufficient ethylenediamine to give a reference solution containing 0.15% by weight ethylenediamine (the usual stabilizer for methanolic choline base), when mixed with 15 g of solution, were weighed into 20 ml screw-cap sample vials (one vial for each stabilizer concentration and analysis period), and 15 g of the stock solution added to each vial. The samples were mixed by agitation of the vials, and stored in the dark at ambient temperature (approximately 25° C.) until analysis. Vials were opened, and samples analyzed at two-week intervals for trimethylamine content, and the color noted (each vial was analyzed only once, and the sample discarded after opening, to avoid repeated exposure to air of the longer-term samples). The trimethylamine content was determined by extraction of a 10 mL sample into chloroform, development of the color by reaction with picric acid solution, and spectrophotometric comparison with standard solutions of trimethylamine treated identically. Table 1 shows the trimethylamine (TMA) content versus time for the samples over a period of eight weeks.
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Synthesis routes and methods IV

Procedure details

5′-(5-Cyano-1-methyl-1H-pyrrol-2-yl)spiro[cyclohexane-1,3′-[3H]indol]-2′-ylidenecyanamide (0.96 g) in ethanol (20 mL) was reacted with the bases set forth in Table 2 to form, upon cooling, filtering and drying, 5′-(5-cyano-1-methyl-1H-pyrrol-2-yl)spiro[cyclohexane-1,3′-[3H]indol]-2′-ylidenecyanamide salt as a solid. The 1H-NMR spectra (DMSO-d6) of the purified compound (X═H) and isolated salts (X═Na, K, choline, and Et2NH.H) were obtained and the data compiled in Table 2.
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5′-(5-Cyano-1-methyl-1H-pyrrol-2-yl)spiro[cyclohexane-1,3′-[3H]indol]-2′-ylidenecyanamide
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Synthesis routes and methods V

Procedure details

Trilisate (choline magnesium trisalicylate) is freely soluble in water. The absolute structure of choline magnesium trisalicylate is not known at this time. Choline magnesium trisalicylate has a molecular formula of C26H29O10NMg, and a molecular weight of 539.8. When dissolved in water, trilisate appears to form 5 ions (one choline ion, one magnesium ion, and three salicylate ions).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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